molecular formula C11H13BrO B1337885 6-Bromo-4,4-dimethylchroman CAS No. 1027915-16-7

6-Bromo-4,4-dimethylchroman

Cat. No. B1337885
M. Wt: 241.12 g/mol
InChI Key: DVVHFVGZHIQVNN-UHFFFAOYSA-N
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Description

6-Bromo-4,4-dimethylchroman is a compound that is structurally related to various brominated and methylated derivatives of chroman. While the specific compound 6-Bromo-4,4-dimethylchroman is not directly mentioned in the provided papers, related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the characteristics of 6-Bromo-4,4-dimethylchroman.

Synthesis Analysis

The synthesis of related brominated compounds often involves multi-step reactions with specific reagents and conditions tailored to introduce bromine atoms at desired positions on the aromatic ring or heterocycle. For instance, the one-pot synthesis of 6-bromo-4,4-dimethylthiochroman from bromobenzene is reported to be an efficient process with low consumption and pollution . This suggests that similar methodologies could potentially be applied to the synthesis of 6-Bromo-4,4-dimethylchroman, utilizing bromobenzene as a starting material and optimizing the reaction conditions to introduce the dimethyl groups at the appropriate positions.

Molecular Structure Analysis

The molecular structure of brominated chroman derivatives can be elucidated using spectroscopic techniques such as FT-IR, UV-Vis, and X-ray diffraction. For example, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized using these methods, and its intermolecular contacts were examined by Hirshfeld surfaces . Although the exact structure of 6-Bromo-4,4-dimethylchroman is not provided, similar analytical techniques could be employed to determine its molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

Brominated compounds are often reactive and can participate in various chemical reactions. For example, 4-bromomethyl-6,7-dimethoxycoumarin derivatives are used as fluorescent labels for carboxylic acids in chromatographic detection . This indicates that brominated chroman derivatives could potentially be used in similar derivatization reactions, serving as intermediates or reagents in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated chroman derivatives can vary depending on the substituents and the solvent system used. For instance, the fluorescence quantum yields of 4-bromomethyl-6,7-dimethoxycoumarin derivatives are reported to be influenced by the solvent, with water providing the highest quantum yield . This suggests that the physical properties such as solubility, fluorescence, and reactivity of 6-Bromo-4,4-dimethylchroman would also be dependent on the solvent and could be fine-tuned for specific applications.

Scientific Research Applications

Application 1: Preparation of Medicines

  • Summary of Application: 6-Bromo-4,4-dimethylthiochroman is an important intermediate in the preparation of some medicines, such as tazarotene , SSRT5 antagonists , and RAR-γ retinoid receptors .
  • Methods of Application: The synthesis of 6-bromo-4,4-dimethylthiochroman has attracted much attention. It was first synthesized from benzenethiol and 1-bromo-3-methylbut-2-ene, which undergo cyclization and bromination . A new route was proposed in which 4-bromobenzenethiol reacts with 2-methyl-1,3-butadiene or 3-methylbut-3-en-1-yl diphenyl phosphate, and subsequently self-cyclizes .
  • Results or Outcomes: The synthesis methods have been improved over time to increase yield and reduce pollution. The latest method involves a one-pot synthesis from bromobenzene, which includes chlorosulfonation, reduction, etherization, and cyclization .

Application 2: Binding Affinities to Aβ Plaques

  • Summary of Application: Certain derivatives of 6-bromo-chroman-4-one have shown high binding affinities to Aβ plaques .
  • Methods of Application: In vitro studies were conducted to determine the binding affinities of these derivatives .
  • Results or Outcomes: The derivatives (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one and (E)-3-(4-dimethylamino-benzylidene)-6-bromo-chroman-4-one exhibited high binding affinities to Aβ plaques with 9.98 and 9.10 nM (Ki values), respectively .

Safety And Hazards

The safety data sheet for “6-Bromo-4,4-dimethylchroman” suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting it in eyes, on skin, or on clothing . It also advises against ingestion and inhalation, and dust formation .

Future Directions

Given the importance of chromanone as a versatile scaffold exhibiting a wide range of pharmacological activities, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community .

properties

IUPAC Name

6-bromo-4,4-dimethyl-2,3-dihydrochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVHFVGZHIQVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC2=C1C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451344
Record name 6-bromo-4,4-dimethyl-chroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4,4-dimethylchroman

CAS RN

1027915-16-7
Record name 6-bromo-4,4-dimethyl-chroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TJ Houghton, KSE Tanaka, T Kang… - Journal of medicinal …, 2008 - ACS Publications
Osteomyelitis is an infection located in bone and a notoriously difficult disease to manage, requiring frequent and heavy doses of systemically administered antibiotics. Targeting …
Number of citations: 88 0-pubs-acs-org.brum.beds.ac.uk

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